

Application Notes and Protocols for TL-895 in Animal Models of Leukemia

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Compound of Interest

Compound Name: TL-895

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Introduction

TL-895, also known as M7583, is a second-generation, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an adenosine triphosphate (ATP)-competitive inhibitor, **TL-895** has demonstrated significant preclinical efficacy in various B-cell malignancies.[1][2][3] These application notes provide a comprehensive overview of the use of **TL-895** in animal models of leukemia, with a primary focus on chronic lymphocytic leukemia (CLL) and other relevant B-cell malignancies, for which preclinical data is available.

Mechanism of Action

TL-895 functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[5] In many B-cell leukemias and lymphomas, the BCR pathway is constitutively active, promoting malignant cell growth and survival. By inhibiting BTK, **TL-895** effectively disrupts this signaling cascade. Specifically, **TL-895** has been shown to inhibit BTK auto-phosphorylation at the Y223 phosphorylation site.[1][2][3][6]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **TL-895** in various preclinical models of B-cell malignancies.

Table 1: In Vitro Potency of **TL-895**

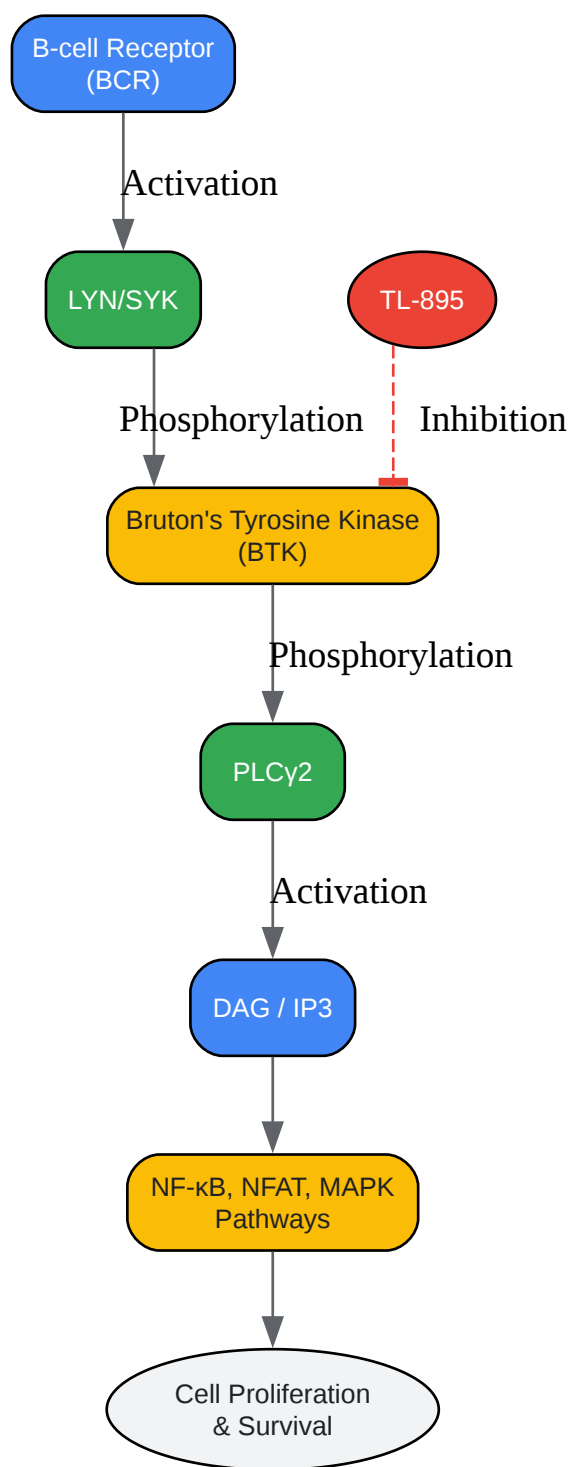
Assay	Target/Cell Line	IC50/EC50	Reference
Kinase Assay	Recombinant BTK	1.5 nM (average)	[1][2][3]
Kinase Assay	BMX	1.6 nM	[6]
BTK Auto-phosphorylation (Y223)	Ramos (Burkitt's Lymphoma)	1-10 nM	[1][2][3][6]
B-cell Activation (CD69 expression)	BCR-stimulated PBMCs	12 nM	[6]
B-cell Activation (CD69 expression)	BCR-stimulated whole blood	21 nM	[6]

Table 2: In Vivo Efficacy of **TL-895** in Xenograft Models

Animal Model	Cell Line/Tumor Type	Dosing Regimen	Outcome	Reference
Mouse Xenograft	Mino (Mantle Cell Lymphoma)	25 mg/kg, once daily, oral	Significant tumor growth inhibition	[1][2][3][6]
Patient-Derived Xenograft (PDX)	Diffuse Large B-cell Lymphoma (DLBCL)	Not specified	Significant anti-tumor activity in 5 out of 21 models	[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by **TL-895**.



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Caption: BTK signaling pathway and **TL-895** inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in a Mantle Cell Lymphoma (MCL) Xenograft Model

This protocol is based on the methodology used to evaluate **TL-895** in the Mino MCL xenograft model.^{[1][3]}

1. Cell Culture:

- Mino MCL cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO₂).

2. Animal Model:

- Use immunodeficient mice (e.g., female NOD/SCID or similar).
- House animals in a pathogen-free environment with access to food and water ad libitum.
- Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

- Harvest Mino cells during their exponential growth phase.
- Resuspend cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
- Subcutaneously inject 5×10^6 to 10×10^6 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. Drug Formulation and Administration:

- Prepare **TL-895** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- The recommended dose is 25 mg/kg, administered once daily via oral gavage.^[6]
- The control group should receive the vehicle only.

6. Efficacy Assessment:

- Continue to monitor tumor volume and body weight throughout the study.

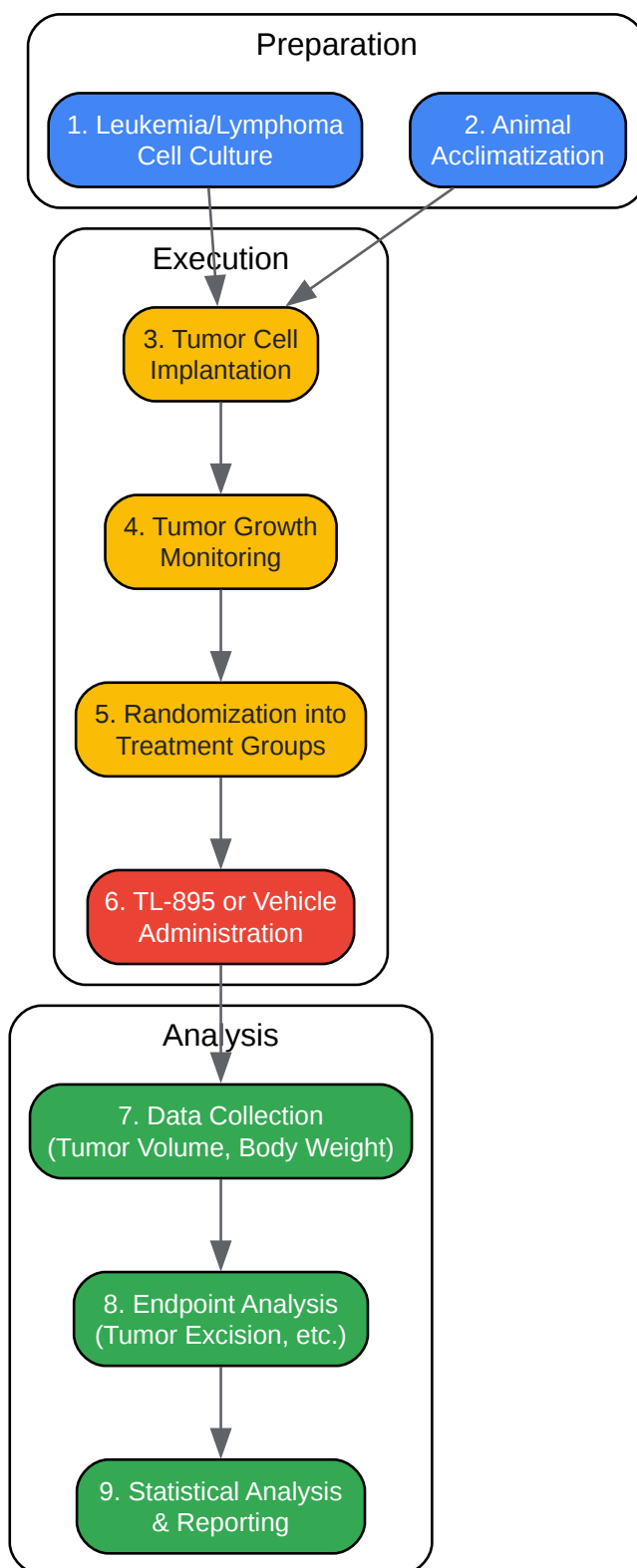
- The primary endpoint is typically tumor growth inhibition.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

7. Statistical Analysis:

- Compare tumor growth between the **TL-895** treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating **TL-895** in a leukemia/lymphoma animal model.



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Caption: Workflow for in vivo **TL-895** efficacy studies.

Considerations for Other Leukemia Models

While robust preclinical data for **TL-895** in animal models of acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) is not yet widely published, the compound is under investigation for AML in clinical trials in combination with other agents.[2][3][7] Researchers interested in exploring **TL-895** in these contexts may consider the following:

- **In Vitro Screening:** Initial studies should assess the sensitivity of AML and ALL cell lines to **TL-895** in vitro to establish a biological rationale.
- **Target Expression:** Confirm the expression and activation of BTK in the chosen AML or ALL models, as its role in these diseases can be more varied than in B-cell malignancies.
- **Animal Model Selection:** Patient-derived xenograft (PDX) models of AML and ALL are valuable tools for preclinical evaluation as they can better recapitulate the heterogeneity of the human disease.

Conclusion

TL-895 is a promising BTK inhibitor with demonstrated preclinical activity in animal models of B-cell malignancies, including chronic lymphocytic leukemia. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of **TL-895** in various forms of leukemia. Future research should aim to expand the understanding of its efficacy in a broader range of leukemia subtypes.

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- To cite this document: BenchChem. [Application Notes and Protocols for TL-895 in Animal Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8197429#using-tl-895-in-animal-models-of-leukemia]

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